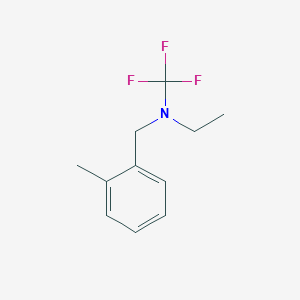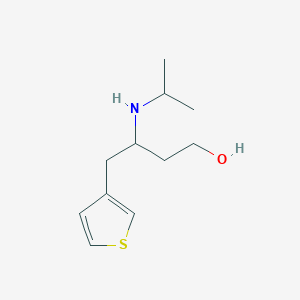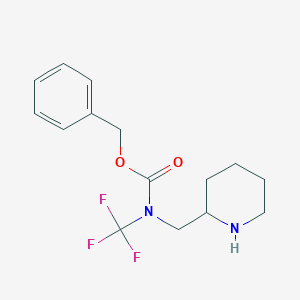
1-Ethyl-3-methyl-5-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is characterized by the presence of ethyl, methyl, and isopropyl groups attached to a benzene ring.
準備方法
The synthesis of 1-ethyl-3-methyl-5-(propan-2-yl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. This process typically includes the following steps :
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkyl group using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Ethyl-3-methyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction :
Electrophilic Aromatic Substitution: This compound can undergo reactions such as nitration, sulfonation, and halogenation
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-3-methyl-5-(propan-2-yl)benzene has several scientific research applications across various fields :
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism by which 1-ethyl-3-methyl-5-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets and pathways :
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich benzene ring, forming a sigma complex. This intermediate then loses a proton to restore aromaticity.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties. These reactions involve the transfer of electrons and changes in oxidation states.
類似化合物との比較
1-Ethyl-3-methyl-5-(propan-2-yl)benzene can be compared with other similar compounds, such as 1-ethyl-3-isopropyl-5-methylbenzene and 1-methyl-4-propan-2-ylbenzene :
1-Ethyl-3-isopropyl-5-methylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-Methyl-4-propan-2-ylbenzene: This compound has a methyl and isopropyl group attached to the benzene ring but lacks the ethyl group.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its chemical reactivity and applications.
特性
CAS番号 |
22582-99-6 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-ethyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-10(4)7-12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
InChIキー |
WJRBZQOLOBDJTL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
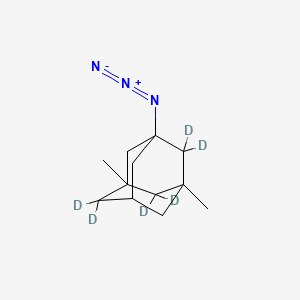
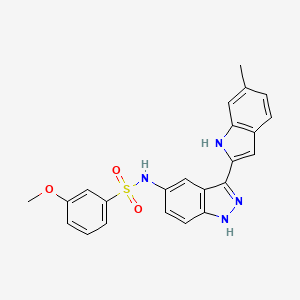
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
